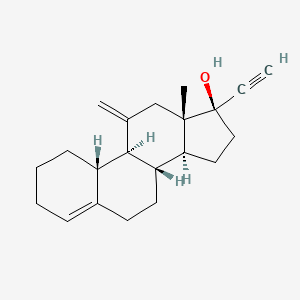

11-Methylenelynestrenol

説明

11-Methylenelynestrenol is a chemical compound with the molecular formula C21H28O . It has an average mass of 296.446 Da and a monoisotopic mass of 296.214020 Da .

Molecular Structure Analysis

The 11-Methylenelynestrenol molecule contains a total of 53 bonds. There are 25 non-H bonds, 3 multiple bonds, 2 double bonds, 1 triple bond, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 hydroxyl group, and 1 tertiary alcohol .Physical And Chemical Properties Analysis

11-Methylenelynestrenol has a density of 1.1±0.1 g/cm3, a boiling point of 414.7±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.2 mmHg at 25°C . Its enthalpy of vaporization is 77.1±6.0 kJ/mol, and it has a flash point of 183.2±21.7 °C . The index of refraction is 1.571, and it has a molar refractivity of 89.6±0.4 cm3 .科学的研究の応用

Adrenal Steroids Research : A study by Cope and Mattingly (1968) discusses advancements in adrenal diagnosis, focusing on methods for estimating plasma concentrations of 11-hydroxycorticosteroids, which are mainly composed of adrenal cortical hormones (Cope & Mattingly, 1968).

Supramolecular Chemistry : Eddaif et al. (2019) explore calix[4]resorcinarene macrocycles, macrocyclic compounds used for molecular recognition. The study involves different modifications to these macrocycles, which are linked by methylene bridges (Eddaif et al., 2019).

Radiopharmaceuticals Development : Rotstein et al. (2016) discuss the creation of (11)C-Carbonyl radiopharmaceuticals for PET imaging, highlighting the importance of methodologies developed for the preparation of (11)C-carbonyl groups (Rotstein et al., 2016).

Methylene Blue in Nervous System : Oz et al. (2011) review the cellular and molecular actions of Methylene Blue in the nervous system, discussing its pharmacological actions and clinical applications (Oz et al., 2011).

PET Imaging Radiopharmaceuticals : Dahl et al. (2017) focus on carbon-11 (11C) labeling radiochemistry, which is significant in developing new radiopharmaceuticals for clinical positron emission tomography (PET) imaging (Dahl et al., 2017).

特性

IUPAC Name |

(8S,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O/c1-4-21(22)12-11-18-17-10-9-15-7-5-6-8-16(15)19(17)14(2)13-20(18,21)3/h1,7,16-19,22H,2,5-6,8-13H2,3H3/t16-,17-,18-,19+,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKRPZVPROVDZCP-OLGWUGKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CCCCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC(=C)[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CCCC[C@H]34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20202367 | |

| Record name | 11-Methylenelynestrenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-Methylenelynestrenol | |

CAS RN |

54024-12-3 | |

| Record name | 11-Methylenelynestrenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054024123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Methylenelynestrenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8S,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11-METHYLENELYNESTRENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7P8OXD0AN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

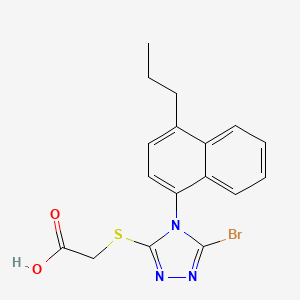

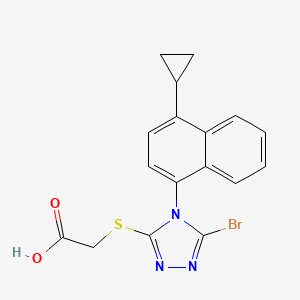

![2-[[5-Bromo-4-(1-cyclopropylnaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B601855.png)